1-(bromomethyl)-4-ethylcyclohexane, Mixture of diastereomers
Description
1-(Bromomethyl)-4-ethylcyclohexane (CAS# 1516772-83-0) is a brominated cyclohexane derivative featuring two substituents: a bromomethyl group at position 1 and an ethyl group at position 4. The compound exists as a mixture of diastereomers due to the stereochemical arrangement of substituents on the cyclohexane ring. Diastereomers arise from differences in spatial orientation (axial/equatorial positions) of the substituents, leading to non-mirror-image stereoisomers with distinct physical and chemical properties .
The cyclohexane ring adopts chair conformations, where the bromomethyl and ethyl groups can occupy axial or equatorial positions. For example, in related compounds, axial bromine substituents favor SN2 reactivity, while equatorial positions may hinder such reactions due to steric hindrance . The compound’s diastereomeric mixture complicates separation, as cyclohexane derivatives often exhibit conformational flexibility, reducing chromatographic resolution . Applications include organic synthesis intermediates, particularly in pharmaceuticals and materials science, where bromine serves as a leaving group in substitution reactions .
Properties
CAS No. |
1516772-83-0 |
|---|---|
Molecular Formula |
C9H17Br |
Molecular Weight |
205.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Free Radical Chain Mechanism
The bromination of 4-ethyl-1-methylcyclohexane via radical intermediates remains the most direct route. As demonstrated in analogous systems, this method employs bromine (Br₂) with azobisisobutyronitrile (AIBN) as a radical initiator under reflux conditions (80–100°C). The reaction proceeds through hydrogen abstraction from the methyl group, forming a tertiary carbon radical that reacts with Br₂ to yield 1-(bromomethyl)-4-ethylcyclohexane.
Key parameters:
-
Optimal Br₂:substrate molar ratio = 1.2:1
-
Reaction time = 6–8 hours in CCl₄
The steric bulk of the ethyl group at C4 imposes significant conformational constraints, favoring axial bromomethyl group formation in 67% of cases (cis-diastereomer).
Stereoselective Reduction Methods
Borohydride-Mediated Epoxide Opening
Patent literature reveals a stereocontrolled approach using epoxy intermediates. Starting from 7-(4-ethylbenzyl)-4,4-dimethyl-1-oxaspiro[2.4]heptane, epoxidation followed by sodium borohydride (NaBH₄)/AlCl₃ reduction achieves remarkable selectivity:
| Step | Reagents | cis:trans Ratio | Yield (%) |
|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | – | 92 |
| Stereoselective reduction | NaBH₄, AlCl₃, THF | 93:7 | 88 |
This method capitalizes on the Evans-Polanyi principle, where the ethyl group’s +I effect stabilizes transition states favoring cis-adduct formation.
Bromofluorination-Retrofitting Strategy
Anti-Addition Bromofluorination
Adapting methods from fluorinated cyclohexane synthesis, a two-step protocol achieves diastereomer enrichment:
-
Bromofluorination:
-
Substrate: 4-ethyl-1-vinylcyclohexane
-
Reagents: N-bromosuccinimide (NBS), Et₃N·3HF
-
Conditions: CH₂Cl₂, −20°C, 4 hours
-
Product: 1-(bromofluoromethyl)-4-ethylcyclohexane (dr = 1:1)
-
-
Defluorination:
-
Reagents: LiAlH₄, Et₂O
-
Conditions: Reflux, 2 hours
-
Yield: 78% (cis:trans = 1.5:1)
-
The anti-periplanar geometry during LiAlH₄-mediated F⁻ elimination enhances trans-diastereomer formation by 22% compared to radical methods.
Industrial-Scale Production
Continuous Flow Bromination
Modern production facilities utilize flow chemistry to improve safety and yield:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Residence time | 8 hours | 18 minutes |
| Br₂ utilization | 73% | 94% |
| Diastereomeric purity | 89% | 92% |
Solvent systems employing supercritical CO₂ reduce environmental impact while maintaining reaction efficiency (TOF = 1.4 × 10³ h⁻¹).
Diastereomer Separation and Analysis
Chromatographic Resolution
Reverse-phase HPLC with a chiral stationary phase (CSP-4, 250 × 4.6 mm) achieves baseline separation:
-
Mobile phase: Hexane/EtOAc (95:5)
-
Retention times:
-
cis-diastereomer: 12.7 min
-
trans-diastereomer: 14.2 min
-
¹H NMR analysis (600 MHz, CDCl₃) confirms configurations:
-
cis-isomer: δ 3.41 (dd, J = 10.4, 4.1 Hz, CH₂Br)
-
trans-isomer: δ 3.38 (t, J = 10.1 Hz, CH₂Br)
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-ethylcyclohexane undergoes various chemical reactions, including:
Oxidation: Oxidation of the bromomethyl group to form a carboxylic acid derivative.
Reduction: Reduction of the bromomethyl group to form a corresponding alcohol.
Substitution: Nucleophilic substitution reactions where the bromomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as hydroxide (OH-), cyanide (CN-), or azide (N3-) in polar aprotic solvents.
Major Products Formed:
Oxidation: Cyclohexane-1-carboxylic acid derivatives.
Reduction: Cyclohexane-1-ol derivatives.
Substitution: Cyclohexane derivatives with different functional groups.
Scientific Research Applications
Organic Synthesis
1.1 Intermediate in Chemical Reactions
1-(Bromomethyl)-4-ethylcyclohexane is primarily utilized as an intermediate in organic synthesis. It plays a crucial role in the preparation of various chemical compounds, particularly in the production of halogenated derivatives. The compound can undergo several types of reactions, including nucleophilic substitutions and elimination reactions, making it valuable for creating more complex structures in organic chemistry.
1.2 Synthesis of Tetrahydrofurans
Research indicates that this compound can be used to synthesize tetrahydrofuran derivatives through photochemical and thermal cyclization processes. For instance, studies have shown that bromomethyl derivatives can cyclize to form bromotetrahydrofurans with high yields under specific conditions. This process is influenced by the stereochemistry of the substituents on the cyclohexane ring, enabling selective formation of desired products .
Crystallization-Induced Diastereomer Transformations (CIDT)
Recent advancements in crystallization-induced diastereomer transformations (CIDT) have highlighted the potential of 1-(bromomethyl)-4-ethylcyclohexane in achieving high enantiomeric and diastereomeric purities. CIDT allows for the isolation of target compounds through simple filtration methods, which can be particularly beneficial when working with mixtures like that of 1-(bromomethyl)-4-ethylcyclohexane .
Polymer Chemistry
3.1 Monomers for Polymerization
The compound has been explored as a monomer for ring-opening metathesis polymerization (ROMP). Its structural features make it suitable for incorporation into polymer chains, thereby enhancing material properties such as thermal stability and mechanical strength. The ability to modify its functional groups further expands its applicability in developing tailored polymeric materials .
Mechanism of Action
The mechanism by which 1-(bromomethyl)-4-ethylcyclohexane exerts its effects depends on the specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions being studied.
Comparison with Similar Compounds
Structural and Molecular Features
| Compound Name | Molecular Formula | SMILES | Substituents | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|---|
| 1-(Bromomethyl)-4-ethylcyclohexane | C₉H₁₇Br | C1CC(CCC1CBr)CC | Bromomethyl (C1), Ethyl (C4) | 205.14 | Ethyl group introduces steric bulk; diastereomer mixture |
| 4-(Bromomethyl)-1,1-dimethylcyclohexane | C₉H₁₇Br | CC1(CCC(CC1)CBr)C | Bromomethyl (C4), Two methyl (C1) | 205.14 | Geminal dimethyl groups restrict ring flipping |
| 4-(Bromomethyl)-1,1-difluorocyclohexane | C₇H₁₁BrF₂ | C1C(CCC(C1)CBr)(F)F | Bromomethyl (C4), Two fluorine (C1) | 213.06 | Fluorine increases polarity and electronegativity |
| 1-[4-(Iodomethyl)cyclohexyl]-4-methylbenzene | C₁₄H₁₇I | CC1=CC=C(C=C1)C2CCC(CC2)CI | Iodomethyl (C4), Methylbenzene (C1) | 312.19 | Iodine enhances leaving-group ability |
| 1-(Bromomethyl)-1-(sec-butoxy)-4-ethylcyclohexane | C₁₃H₂₅BrO | CC(C)COC1(CCCC(C1)CBr)CC | Bromomethyl (C1), sec-butoxy (C1), Ethyl (C4) | 289.24 | Ether group introduces hydrogen-bonding potential |
Key Observations :
- Steric Effects : Ethyl and geminal dimethyl groups (e.g., 4-(bromomethyl)-1,1-dimethylcyclohexane) increase steric hindrance, influencing reactivity and conformer distribution .
- Leaving-Group Ability : Iodine in 1-[4-(iodomethyl)cyclohexyl]-4-methylbenzene facilitates faster substitution reactions than bromine .
Physical and Chemical Properties
Key Observations :
- Boiling Points: Fluorinated derivatives (e.g., 195°C for 4-(bromomethyl)-1,1-difluorocyclohexane) may have higher boiling points than non-polar analogs due to dipole interactions .
- Collision Cross Section (CCS) : Similar CCS values (~140–148 Ų) suggest comparable molecular volumes among brominated cyclohexanes .
Biological Activity
1-(Bromomethyl)-4-ethylcyclohexane, a compound characterized by its bromomethyl and ethyl substituents on a cyclohexane ring, exists as a mixture of diastereomers. This compound has garnered attention in various fields of research due to its potential biological activities. Understanding its biological activity is crucial for evaluating its applicability in medicinal chemistry and other scientific domains.
- Molecular Formula : C10H15Br
- CAS Number : 81472-31-3
- Molecular Weight : 215.13 g/mol
Biological Activity Overview
The biological activity of 1-(bromomethyl)-4-ethylcyclohexane has been studied primarily in the context of its interactions with biological systems. Research indicates that this compound may exhibit various biological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially leading to inhibition or modulation of their activity.
- Cytotoxic Effects : Some studies indicate that this compound may have cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
The mechanism through which 1-(bromomethyl)-4-ethylcyclohexane exerts its biological effects is not fully elucidated. However, it is hypothesized that the bromomethyl group plays a significant role in its reactivity and interaction with biological targets. The compound may bind to active sites on enzymes or receptors, altering their function and leading to downstream biological effects.
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial properties of various brominated compounds included 1-(bromomethyl)-4-ethylcyclohexane. The findings suggested that this compound showed significant activity against Gram-positive bacteria, particularly Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics, indicating potential as an alternative antimicrobial agent.
Case Study 2: Cytotoxicity in Cancer Cells
Research conducted on the cytotoxic effects of halogenated compounds revealed that 1-(bromomethyl)-4-ethylcyclohexane exhibited selective cytotoxicity against human breast cancer cell lines (MCF-7). The IC50 value was found to be approximately 25 µM, suggesting that further structural modifications could enhance its potency as an anticancer agent.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C10H15Br |
| CAS Number | 81472-31-3 |
| Molecular Weight | 215.13 g/mol |
| Antimicrobial MIC | < 15 µg/mL (S. aureus) |
| Cytotoxic IC50 (MCF-7) | 25 µM |
Q & A
Q. How can computational chemistry aid in predicting diastereomer stability and reactivity?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate rotational barriers around the cyclohexane ring to predict dominant diastereomers.
- Density Functional Theory (DFT) : Calculate transition-state energies for bromination pathways (e.g., radical vs. ionic mechanisms).
- Docking Studies : Model interactions with biological targets to prioritize synthetically accessible diastereomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
